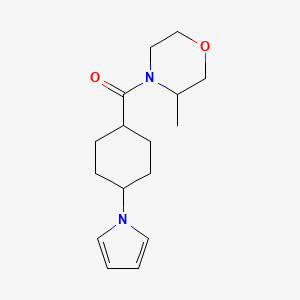
(3-Methylmorpholin-4-yl)-(4-pyrrol-1-ylcyclohexyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methylmorpholin-4-yl)-(4-pyrrol-1-ylcyclohexyl)methanone, also known as MMPCM, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMPCM is a synthetic compound that belongs to the class of cyclohexyl ketones and has a molecular formula of C21H32N2O2.
Mechanism of Action
The exact mechanism of action of (3-Methylmorpholin-4-yl)-(4-pyrrol-1-ylcyclohexyl)methanone is not fully understood. However, studies have shown that this compound interacts with various receptors in the central nervous system, including the opioid receptors and the N-methyl-D-aspartate (NMDA) receptors. This compound has also been shown to modulate the release of certain neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. In animal models, this compound has been shown to reduce pain and inflammation. This compound has also been shown to enhance cognitive function and memory retention. This compound has been shown to modulate the release of certain neurotransmitters such as dopamine and serotonin, which may contribute to its effects on the central nervous system.
Advantages and Limitations for Lab Experiments
The advantages of using (3-Methylmorpholin-4-yl)-(4-pyrrol-1-ylcyclohexyl)methanone in lab experiments include its high yield and purity, its potential applications in various fields, and its relatively low toxicity. However, the limitations of using this compound in lab experiments include its limited solubility in certain solvents and its relatively high cost.
Future Directions
There are several future directions for the research on (3-Methylmorpholin-4-yl)-(4-pyrrol-1-ylcyclohexyl)methanone. One future direction is the development of this compound as a drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another future direction is the synthesis of new materials using this compound as a building block. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on the central nervous system.
Synthesis Methods
The synthesis of (3-Methylmorpholin-4-yl)-(4-pyrrol-1-ylcyclohexyl)methanone involves the reaction of 3-methylmorpholine and 4-pyrrol-1-ylcyclohexanone in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the product is purified through various techniques such as column chromatography and recrystallization. The yield of this compound is typically high, and the purity of the product is above 95%.
Scientific Research Applications
(3-Methylmorpholin-4-yl)-(4-pyrrol-1-ylcyclohexyl)methanone has shown potential applications in various fields such as medicinal chemistry, neuroscience, and material science. In medicinal chemistry, this compound has been studied for its potential as an analgesic and anti-inflammatory agent. This compound has also been studied for its potential as a drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
In neuroscience, this compound has been studied for its effects on the central nervous system. This compound has been shown to enhance cognitive function and memory retention in animal models. This compound has also been studied for its potential as a neuroprotective agent.
In material science, this compound has been studied for its potential as a building block for the synthesis of new materials. This compound has been used as a ligand for the synthesis of metal complexes and has shown potential as a catalyst for various reactions.
properties
IUPAC Name |
(3-methylmorpholin-4-yl)-(4-pyrrol-1-ylcyclohexyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-13-12-20-11-10-18(13)16(19)14-4-6-15(7-5-14)17-8-2-3-9-17/h2-3,8-9,13-15H,4-7,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COFCADVBAWDVFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C(=O)C2CCC(CC2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

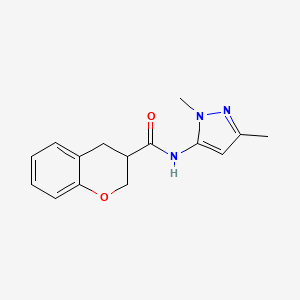
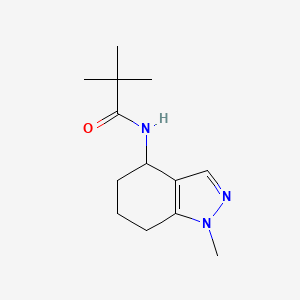
![2-(3-cyano-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)-N-[(3,4-dichlorophenyl)methyl]-N-methylacetamide](/img/structure/B7558973.png)
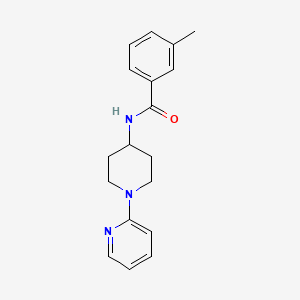
![N-[2-(Cyclopentylcarbonyl)phenyl]acetamide](/img/structure/B7558991.png)
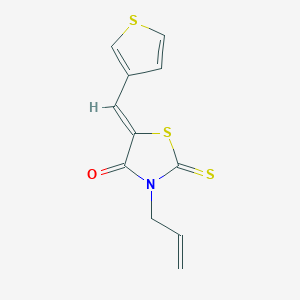
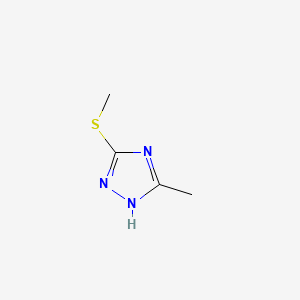
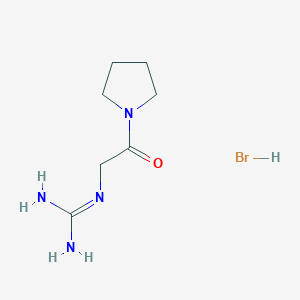
![2-[4-methyl-2,5-dioxo-4-[3-(trifluoromethyl)phenyl]imidazolidin-1-yl]-N-phenylacetamide](/img/structure/B7559016.png)
![N-ethyl-1-[2-(3-ethyl-2-oxobenzimidazol-1-yl)acetyl]piperidine-4-carboxamide](/img/structure/B7559024.png)
![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B7559029.png)
![N-[4-(dimethylamino)-2-methylphenyl]-2-[8-(2-methylbutan-2-yl)-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl]acetamide](/img/structure/B7559032.png)
![N,2-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide](/img/structure/B7559039.png)
![2-[[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenoxy]methyl]indolizine-1-carbonitrile](/img/structure/B7559047.png)